molecular formula C19H21NO2 B5724013 (2E)-N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

(2E)-N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B5724013
M. Wt: 295.4 g/mol
InChI Key: BCXXASUHOCIBHH-XYOKQWHBSA-N
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Description

(2E)-N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a 3,4-dimethylphenyl group and a 4-ethoxyphenyl group attached to the prop-2-enamide backbone.

Properties

IUPAC Name

(E)-N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-4-22-18-10-6-16(7-11-18)8-12-19(21)20-17-9-5-14(2)15(3)13-17/h5-13H,4H2,1-3H3,(H,20,21)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXXASUHOCIBHH-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with 4-ethoxyaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the desired enamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of saturated amides.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(2E)-N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure with a methoxy group instead of an ethoxy group.

    (2E)-N-(3,4-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure with a hydroxy group instead of an ethoxy group.

Uniqueness

(2E)-N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, biological activity, and physical properties compared to its analogs.

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